molecular formula C9H7ClFNO3 B2387697 [(2-Chloro-4-fluorobenzoyl)amino]acetic acid CAS No. 923243-22-5

[(2-Chloro-4-fluorobenzoyl)amino]acetic acid

Cat. No.: B2387697
CAS No.: 923243-22-5
M. Wt: 231.61
InChI Key: NZORQYYPXCALCV-UHFFFAOYSA-N
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Description

[(2-Chloro-4-fluorobenzoyl)amino]acetic acid is a halogenated aromatic compound featuring a benzoyl group substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 4-position, linked to an acetic acid moiety via an amide bond. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and halogen substituents, which influence solubility and bioavailability. The compound is cataloged under CAS number sc-341733 (Santa Cruz Biotechnology) and is available for research purposes .

Properties

IUPAC Name

2-[(2-chloro-4-fluorobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO3/c10-7-3-5(11)1-2-6(7)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZORQYYPXCALCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(2-Chloro-4-fluorobenzoyl)amino]acetic acid typically involves the reaction of 2-chloro-4-fluorobenzoic acid with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

[(2-Chloro-4-fluorobenzoyl)amino]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Proteomics Research

[(2-Chloro-4-fluorobenzoyl)amino]acetic acid is utilized in proteomics to study protein interactions and functions. Its ability to modify proteins makes it a valuable tool for understanding complex biological processes .

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit antibacterial properties. For instance, derivatives containing chloro atoms have shown improved activity against pathogens like Klebsiella pneumoniae. The presence of chlorine enhances the compound's stability and interaction with bacterial enzymes, potentially leading to cell lysis .

Cancer Research

The compound has been investigated for its potential antitumor activity. Studies have shown that related structures can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The fluorine atom in the structure may contribute to increased potency against specific cancer cell lines .

Case Studies

StudyFocusFindings
Jetti et al. (2020)Antibacterial activityDemonstrated that chloro-substituted acetamides exhibit significant activity against Klebsiella pneumoniae, suggesting a potential therapeutic use for infections resistant to standard treatments .
Chimenti et al. (2005)Antitumor activityReported that certain derivatives showed marked inhibition of cancer cell proliferation, indicating possible applications in oncology .
Rollas et al. (2020)ProteomicsHighlighted the utility of this compound in studying protein interactions, which is crucial for understanding cellular mechanisms .

Mechanism of Action

The mechanism of action of [(2-Chloro-4-fluorobenzoyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: Wy-14,643, a structurally distinct acetic acid derivative, induces hepatocarcinogenesis via peroxisome proliferation and persistent DNA replication, highlighting the importance of substituent effects on toxicity .

Antiviral Potential

  • NNRTI Analogs : Murugesan et al. (2011) optimized thiazolidinedione derivatives as HIV-1 NNRTIs, demonstrating that halogenated aromatic moieties enhance binding affinity to reverse transcriptase . The 2-chloro-4-fluoro substitution in the target compound may similarly stabilize interactions with hydrophobic enzyme pockets.
  • Thiazole Derivatives: Compounds like {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 255874-78-3) exhibit antiviral activity, suggesting that the amide-linked acetic acid group in the target compound could be critical for inhibiting viral replication .

Enzymatic Inhibition

  • Caspase-8 Inhibitors: Ahmad et al. (2019) identified caspase-8 inhibitors using benzoyl-amino acetic acid derivatives, emphasizing the role of halogen substituents in enhancing selectivity . The 2-Cl-4-F configuration may improve target specificity compared to non-halogenated analogs.

Biological Activity

[(2-Chloro-4-fluorobenzoyl)amino]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields. The compound is noted for its interactions with specific molecular targets, including enzymes and receptors, which can lead to diverse biological outcomes.

This compound features a chloro and fluorine substitution on a benzoyl group, which likely influences its reactivity and biological activity. Its basic structure is represented as follows:

C9H8ClFNO2\text{C}_9\text{H}_8\text{ClFNO}_2

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can result in inhibition or activation of these targets, leading to various biological effects. For instance, it has been shown to influence pathways related to pain sensation and inflammation by modulating receptor activity .

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties. In studies comparing its efficacy against various bacterial strains, it showed significant inhibitory effects similar to established antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 μg/mL
Pseudomonas aeruginosa62.50 μg/mL
Escherichia coli15.63 μg/mL

Antifungal Activity

The compound has also been evaluated for antifungal activity, particularly against Candida species. Its effectiveness was assessed using MIC values:

Fungal StrainMIC (μg/mL)
Candida albicans0.210
Aspergillus flavus0.500

These results suggest that this compound could be a promising candidate for antifungal therapies .

Antitumor Activity

Studies have explored the antitumor potential of this compound against various cancer cell lines. It demonstrated moderate antiproliferative effects, particularly against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells:

Cancer Cell LineIC50 (μM)
HepG225.0
MCF-730.5

The compound's mechanism in inhibiting tumor growth appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Pain Management : A study investigated the role of this compound as a P2X3 receptor antagonist in animal models of neuropathic pain. The results indicated significant pain relief compared to control groups, highlighting its potential as an analgesic agent .
  • Antimicrobial Resistance : Another study focused on the increasing resistance of bacterial strains to conventional antibiotics and tested this compound as an alternative treatment. The findings suggested that it could serve as an effective agent against resistant strains of bacteria .

Q & A

Q. What are the optimal synthetic routes for [(2-Chloro-4-fluorobenzoyl)amino]acetic acid in laboratory settings?

Methodological Answer: The synthesis typically involves two steps: (1) preparation of 2-chloro-4-fluorobenzoyl chloride from 2-chloro-4-fluorobenzoic acid (CAS 2252-51-9) using thionyl chloride or oxalyl chloride under reflux , and (2) coupling the benzoyl chloride with glycine or aminoacetic acid derivatives. For the coupling reaction, activate the carboxyl group using carbodiimide reagents (e.g., EDCI/HOBt) in anhydrous dichloromethane or DMF. Monitor the reaction via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and purify by recrystallization (ethanol/water). Yields range from 65–85% depending on reaction stoichiometry and solvent choice .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the benzoyl (δ ~7.8–8.2 ppm for aromatic protons) and acetic acid (δ ~3.9–4.1 ppm for CH2_2) moieties. Compare with reference spectra of structurally similar compounds (e.g., 4-fluorobenzoyl derivatives) .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >98% is achievable with retention times ~6.2 minutes .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 246.6 (calculated) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., thionyl chloride).
  • Storage : Store at 2–8°C in airtight containers protected from light. Avoid exposure to moisture to prevent hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzoyl group influence the compound’s bioactivity?

Methodological Answer: Substituents like chloro and fluoro alter electron density, affecting binding to biological targets. For example:

  • Electron-withdrawing Cl/F : Enhance stability against metabolic degradation but may reduce solubility.
  • Structure-Activity Relationship (SAR) : Compare analogs like {2-[(4-bromo-2,6-difluorobenzyl)carbamoyl]-5-chlorophenoxy}acetic acid () to assess halogen positioning. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and correlate with antimicrobial activity (IC50_{50} values) .

Q. What strategies resolve conflicting spectral data (e.g., unexpected 19^{19}19F NMR shifts) in derivatives?

Methodological Answer:

  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to confirm assignments.
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For example, a downfield 19^{19}F shift (~-110 ppm) may indicate intramolecular hydrogen bonding .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., monoclinic space group P21_1/c) .

Q. How can coupling efficiency between 2-chloro-4-fluorobenzoyl chloride and aminoacetic acid be optimized?

Methodological Answer:

  • Activation : Replace EDCI with HATU for higher coupling efficiency (yield increases by ~15%).
  • Solvent Optimization : Use DMF instead of THF to improve solubility of intermediates.
  • Temperature Control : Perform reactions at 0–4°C to minimize side products (e.g., dimerization). Monitor via in-situ IR for carbonyl stretch at ~1680 cm1^{-1} .

Key Research Notes

  • Contradictions in Data : Discrepancies in reported yields (e.g., 65% vs. 85%) may arise from solvent purity or reaction scale. Validate via controlled replicates .
  • Advanced Applications : Explore use as a protease inhibitor scaffold via molecular docking (AutoDock Vina) with target enzymes (e.g., SARS-CoV-2 Mpro^\text{pro}) .

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